Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-
Description
Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-, is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a benzyl (phenylmethyl) group at the meta position (C3). The boronic acid (-B(OH)₂) moiety is attached to the aromatic ring, enabling covalent interactions with biological targets, such as serine residues in enzymes, or applications in materials science and catalysis . This compound’s structure combines steric bulk (from the benzyl group) with moderate electron-donating effects (from the methoxy group), which influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
(3-benzyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-18-14-8-7-13(15(16)17)10-12(14)9-11-5-3-2-4-6-11/h2-8,10,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVVPTNWMCWFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233978 | |
| Record name | Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475272-16-3 | |
| Record name | Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475272-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [4-methoxy-3-(phenylmethyl)phenyl]-boronic acid typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, where an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: The Suzuki-Miyaura coupling is a prominent reaction, where the boronic acid reacts with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like water or organic solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
Boronic acids are primarily known for their role in Suzuki-Miyaura cross-coupling reactions. The compound [4-methoxy-3-(phenylmethyl)phenyl] boronic acid serves as a key reagent in synthesizing complex organic molecules. It facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds, enabling the construction of diverse molecular architectures.
Case Study:
In a study focused on synthesizing bioactive combretastatin analogs, [4-methoxy-3-(phenylmethyl)phenyl] boronic acid was utilized to prepare sterically restricted 5,6-diarylacenaphthenes through regioselective Suzuki coupling. This approach aimed to prevent atropisomer interconversion, demonstrating the compound's utility in generating specific molecular configurations essential for biological activity .
Medicinal Chemistry
Enzyme Inhibition:
Boronic acids exhibit significant potential as enzyme inhibitors. The ability of [4-methoxy-3-(phenylmethyl)phenyl] boronic acid to interact with biological molecules makes it valuable in drug design, particularly for targeting serine proteases and kinases.
Mechanism of Action:
The boron atom in boronic acids can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in developing inhibitors that can selectively bind to active sites of enzymes, thereby modulating their activity and providing therapeutic benefits.
Case Study:
Research has indicated that derivatives of boronic acids can enhance the potency of proteasome inhibitors. For instance, compounds derived from [4-methoxy-3-(phenylmethyl)phenyl] boronic acid demonstrated improved efficacy compared to standard inhibitors like MG-132, showcasing their potential in treating various cancers .
Material Science
Boronate Affinity Materials:
The unique properties of boronic acids allow them to be used in creating materials with specific functionalities. [4-Methoxy-3-(phenylmethyl)phenyl] boronic acid can be incorporated into polymers designed for separation and sensing applications.
Applications in Sensors:
Due to their ability to form stable complexes with diols, boronate affinity materials are employed in sensor technologies for detecting sugars and other biomolecules. The selectivity and sensitivity of these materials make them suitable for biomedical diagnostics.
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura cross-coupling | [4-Methoxy-3-(Phenylmethyl)Phenyl] Boronic Acid |
| Medicinal Chemistry | Enzyme inhibitors (serine proteases, kinases) | Boronate derivatives |
| Material Science | Boronate affinity materials for sensors | Functionalized polymers |
Mechanism of Action
The mechanism by which boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]- exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom in the boronic acid can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition and sensing applications . The molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The substituents on the phenyl ring critically determine the compound’s behavior. Key analogs and their properties are summarized below:
Key Observations:
- Steric Effects: The benzyl group in the target compound introduces steric hindrance, which may reduce reactivity in coupling reactions compared to smaller substituents (e.g., -CF₃ or -SO₂NMe₂) .
- Electronic Effects: Methoxy groups donate electrons, stabilizing intermediates in catalytic cycles, while electron-withdrawing groups (e.g., -CF₃) enhance boronic acid acidity, improving enzyme inhibition .
- Solubility: Bulky hydrophobic groups (e.g., benzyl) reduce aqueous solubility, as seen in analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid, which precipitates in cell culture media .
β-Lactamase Inhibition
Boronic acids are potent β-lactamase inhibitors due to their ability to form reversible covalent bonds with catalytic serine residues. The target compound’s benzyl group may enhance binding affinity to enzyme active sites through hydrophobic interactions, similar to triazole-substituted analogs (Ki = 0.004–0.008 µM) . However, bulky substituents could hinder penetration into bacterial cells compared to smaller inhibitors like vaborbactam .
Antimicrobial Activity
Fluoro- or chloro-substituted phenylboronic acids (e.g., 4-fluorophenyl derivatives) exhibit superior antimicrobial activity, whereas the target compound’s benzyl group may lack comparable electron-withdrawing effects to disrupt bacterial membranes .
Biological Activity
Boronic acids, including the compound 4-methoxy-3-(phenylmethyl)phenylboronic acid , have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific boronic acid, focusing on its synthesis, mechanisms of action, and various therapeutic applications.
Synthesis
The synthesis of boronic acids typically involves the reaction of aryl halides with organoboranes or boron reagents. The specific compound can be synthesized through the following general reaction scheme:
- Preparation of Aryl Halide : Starting from a suitable aryl halide.
- Borylation Reaction : Utilizing a boron reagent (e.g., B(OH)₂) under palladium-catalyzed conditions.
- Purification : The product is purified using column chromatography.
Biological Activity Overview
Boronic acids exhibit a range of biological activities, including:
- Anticancer Activity : Many studies have reported that boronic acids can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to 4-methoxy-3-(phenylmethyl)phenylboronic acid have shown efficacy against various cancer cell lines by interfering with cellular pathways involved in cell cycle regulation and apoptosis.
- Antibacterial and Antiviral Properties : Boronic acids have been noted for their ability to disrupt bacterial cell wall synthesis and viral replication processes. This is particularly relevant in the context of drug-resistant pathogens.
- Enzyme Inhibition : Boronic acids often act as reversible inhibitors for proteases and other enzymes. They can form covalent bonds with serine or cysteine residues in the active sites of these enzymes, thereby inhibiting their activity.
Anticancer Activity
A study evaluated the antiproliferative effects of various boronic acid derivatives, including 4-methoxy-3-(phenylmethyl)phenylboronic acid, against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant activity against these cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy-3-(phenylmethyl)phenylboronic acid | MCF-7 | 12.5 |
| 4-Methoxy-3-(phenylmethyl)phenylboronic acid | K562 | 15.0 |
Enzyme Inhibition
Another study focused on the inhibitory effects of boronic acids on proteasome activity. The compound was shown to effectively inhibit the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation in cancer cells .
The mechanism by which boronic acids exert their biological effects often involves:
- Formation of Covalent Bonds : Boronic acids can form reversible covalent bonds with diols present in biomolecules, which can alter their function.
- Disruption of Protein Interactions : By binding to specific proteins or enzymes, these compounds can disrupt critical cellular processes, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : Some studies suggest that boronic acids might influence signaling pathways involved in cell survival and proliferation.
Q & A
Basic: What are the key considerations for synthesizing [4-methoxy-3-(phenylmethyl)phenyl]boronic acid?
Methodological Answer:
Synthesis typically involves a stepwise approach to avoid challenges in purifying boronic acids directly. Aromatic boronic acids are often synthesized via Suzuki-Miyaura coupling or halogenated precursor conversion. For example, intermediate prodrugs (e.g., boronic esters) are first prepared due to their stability, followed by hydrolysis under controlled acidic conditions. Protecting groups may be required for methoxy and benzyl substituents to prevent side reactions. Post-synthesis purification often employs chromatography or recrystallization in non-aqueous solvents to minimize boroxine formation .
Basic: What analytical techniques are suitable for characterizing this boronic acid?
Methodological Answer:
- MALDI-TOF Mass Spectrometry : Derivatization with diols (e.g., 1,2-ethanediol) is critical to prevent dehydration/boroxine artifacts. Cyclic boronic esters improve ionization efficiency and spectral clarity .
- NMR Spectroscopy : B NMR (δ ~30 ppm for boronic acids) and H/C NMR confirm structural integrity, with attention to aromatic proton splitting patterns.
- HPLC-MS : Reverse-phase columns with acidic mobile phases (e.g., 0.1% formic acid) enhance retention and sensitivity for trace analysis .
Advanced: How can computational methods guide the design of boronic acid-based protease inhibitors?
Methodological Answer:
Rational design involves substrate mimicry and molecular docking to optimize reversible covalent binding. For example:
- Docking Simulations : Target the catalytic threonine residue of proteasomes (e.g., mimicking bortezomib’s mechanism) to predict binding affinity .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy group position) with inhibitory activity. Adjust steric/electronic parameters to enhance selectivity .
Advanced: How can conflicting data on glycoprotein binding selectivity be resolved?
Methodological Answer:
Secondary interactions (e.g., hydrophobic or electrostatic) often skew selectivity. Mitigation strategies include:
- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to strengthen boronate-diol ester formation while reducing non-specific binding .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics under varying ionic strengths to isolate specific vs. non-specific interactions .
Advanced: What structural features enhance thermal stability for flame-retardant applications?
Methodological Answer:
Thermogravimetric analysis (TGA) reveals that:
- Electron-Donating Groups (e.g., methoxy) stabilize aromatic boronic acids up to 400–600°C.
- Polyboronic Acids : Multiple boronic acid moieties form crosslinked networks, delaying pyrolysis. For example, pyrene-1-boronic acid retains stability >600°C .
Advanced: How can boronic acid-functionalized materials improve biomedical sensing?
Methodological Answer:
- Fluorescent Probes : Conjugate boronic acids to carbon dots (B-CDs) for Gram-positive bacteria detection via glycolipid binding. Optimize diol affinity by adjusting boronic acid density .
- Array-Based Sensing : Use indicator displacement assays (IDAs) with multivariate analysis (e.g., PCA) to discriminate saccharides in biological fluids .
Advanced: How to control genotoxic impurities in boronic acid synthesis?
Methodological Answer:
- LC-MS/MS Validation : Quantify impurities (e.g., methyl phenyl boronic acid) at <1 ppm using MRM transitions (e.g., m/z 135→77). Validate via ICH guidelines for LOD (0.3 ppm) and recovery (95–105%) .
Advanced: What strategies improve cellular uptake of boronic acid-drug conjugates?
Methodological Answer:
- Macromolecule Conjugation : Attach boronic acids to liposomes or polymers (e.g., poly(acrylamidophenylboronic acid)) to exploit sugar-mediated endocytosis. Test uptake efficiency via flow cytometry .
Advanced: How to address boroxine interference in mass spectrometry?
Methodological Answer:
- Pre-Derivatization : React with 2,3-butanedione or sorbitol to form stable boronic esters, eliminating trimerization. Use positive-ion ESI with ammonium adducts for enhanced detection .
Advanced: What high-throughput methods expedite boronic acid library synthesis?
Methodological Answer:
- Multicomponent Reactions (MCRs) : Combine Ugi or Passerini reactions with boronic acid building blocks. Automate MS analysis for rapid reaction monitoring and yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
